7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 477240-43-0
VCID: VC5052897
InChI: InChI=1S/C28H23FN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Molecular Formula: C28H23FN6O2
Molecular Weight: 494.53

7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 477240-43-0

Cat. No.: VC5052897

Molecular Formula: C28H23FN6O2

Molecular Weight: 494.53

* For research use only. Not for human or veterinary use.

7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - 477240-43-0

Specification

CAS No. 477240-43-0
Molecular Formula C28H23FN6O2
Molecular Weight 494.53
IUPAC Name 7-(4-fluorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C28H23FN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2
Standard InChI Key ZTTXKQGQVMITLV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₈H₂₃FN₆O₂, with a molecular weight of 494.53 g/mol. Its IUPAC name, 7-(4-fluorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine, reflects its three key substituents:

  • A 4-fluorophenyl group at position 7.

  • A 4-(4-nitrophenyl)piperazine moiety at position 4.

  • A phenyl group at position 5.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.477240-43-0
Molecular FormulaC₂₈H₂₃FN₆O₂
Molecular Weight494.53 g/mol
SMILESC1CN(CCN1C2=CC=C(C=C2)N+[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
InChI KeyZTTXKQGQVMITLV-UHFFFAOYSA-N
PubChem CID4428903

The pyrrolo[2,3-d]pyrimidine core is a bicyclic system fused from pyrrole and pyrimidine rings, conferring planar rigidity and π-π stacking potential. The 4-nitrophenylpiperazine group introduces electron-withdrawing characteristics, while the 4-fluorophenyl substituent enhances lipophilicity .

Synthetic Approaches

Key Reaction Steps (Hypothetical)

  • Pyrrolo[2,3-d]pyrimidine Core Synthesis:

    • Condensation of 4-amino-5-phenylpyrrole-3-carbonitrile with a fluorophenyl-substituted aldehyde under acidic conditions.

  • Piperazine Functionalization:

    • Nucleophilic aromatic substitution of a nitro-substituted chlorobenzene with piperazine.

    • Coupling the resulting 4-(4-nitrophenyl)piperazine to the pyrrolopyrimidine core via palladium-catalyzed cross-coupling .

Mechanism of Action

Kinase Inhibition Pathway

  • ATP-Binding Site Competition: The planar pyrrolopyrimidine core mimics purine rings, blocking ATP binding.

  • Allosteric Modulation: The 4-nitrophenylpiperazine group stabilizes kinase inactive conformations .

Selectivity Factors

  • Fluorophenyl Group: Enhances selectivity for tyrosine kinases over serine/threonine kinases.

  • Nitro Group: Participates in charge-transfer interactions with conserved lysine residues .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (μM)Key Substituents
Target Compound (CAS 477240-43-0)JAK22.14-Fluorophenyl, 4-Nitrophenylpiperazine
Analog AEGFR0.83-Chlorophenyl, Morpholine
Analog BALK5.32-Methoxyphenyl, Piperidine

The 4-nitrophenylpiperazine group in the target compound confers superior solubility compared to morpholine-containing analogs but may reduce blood-brain barrier permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator